molecular formula C17H14F3N3O B8728603 2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol

2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol

Cat. No. B8728603
M. Wt: 333.31 g/mol
InChI Key: NOZFZTBDJCBXIU-UHFFFAOYSA-N
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Patent
US04572913

Procedure details

A solution of 3-amino-1-(3-trifluoromethylphenyl)-2-pyrazoline (2.29 g) and salicylaldehyde (1.2 g) in methanol (22.9 ml) was heated to reflux for 30 minutes. The resulting semi-solid mass was cooled and then filtered to give an orange-coloured solid which was re-crystallized from ethanol to produce 3-salicylideneamino-1-(3-trifluoromethylphenyl)-2-pyrazoline m.p. 159.1° (yield 1.7 g).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
22.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=2)[N:3]=1.[CH:17](=O)[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20]>CO>[CH:17](=[N:1][C:2]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:14])([F:16])[F:15])[CH:8]=2)[N:3]=1)[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20]

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
NC1=NN(CC1)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
22.9 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting semi-solid mass was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give an orange-coloured solid which
CUSTOM
Type
CUSTOM
Details
was re-crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)=NC1=NN(CC1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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